molecular formula C6H3F4N B13668945 3-(Difluoromethyl)-2,5-difluoropyridine

3-(Difluoromethyl)-2,5-difluoropyridine

Cat. No.: B13668945
M. Wt: 165.09 g/mol
InChI Key: LHHYHYQEKLCVNB-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2,5-difluoropyridine is a fluorinated heterocyclic compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2,5-difluoropyridine typically involves the introduction of difluoromethyl groups onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under radical conditions. This process can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of radical initiators like azobisisobutyronitrile (AIBN) and light .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2,5-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

    Cross-Coupling: Palladium or nickel catalysts in the presence of ligands like triphenylphosphine (PPh3) are used.

Major Products Formed

    Substitution Reactions: Products include difluoromethyl-substituted pyridines.

    Oxidation: Products include difluoromethylpyridine oxides.

    Reduction: Products include difluoromethylpyridine derivatives.

    Cross-Coupling: Products include new carbon-carbon bonded compounds.

Scientific Research Applications

3-(Difluoromethyl)-2,5-difluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2,5-difluoropyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and selectivity. This interaction can modulate the activity of the target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its fungicidal activity.

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Utilized in the development of agrochemicals.

Uniqueness

3-(Difluoromethyl)-2,5-difluoropyridine is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity. The difluoromethyl group, in particular, provides a balance between lipophilicity and hydrogen bonding capability, making it a valuable moiety in drug design and agrochemical development .

Properties

Molecular Formula

C6H3F4N

Molecular Weight

165.09 g/mol

IUPAC Name

3-(difluoromethyl)-2,5-difluoropyridine

InChI

InChI=1S/C6H3F4N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H

InChI Key

LHHYHYQEKLCVNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)F)F

Origin of Product

United States

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